molecular formula C6H10N2S B8218540 3-(Thietan-3-ylamino)propanenitrile

3-(Thietan-3-ylamino)propanenitrile

Cat. No.: B8218540
M. Wt: 142.22 g/mol
InChI Key: AOGLOIVTEHJOCE-UHFFFAOYSA-N
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Description

3-(Thietan-3-ylamino)propanenitrile is a specialized organic compound with the CAS Registry Number 1865559-62-1 and a molecular formula of C 6 H 10 N 2 S, corresponding to a molecular weight of 142.22 g/mol [ citation:1 ][ citation:2 ]. Its structure features a propanenitrile chain linked to a thietane ring via an amino group, making it a valuable bifunctional building block in synthetic chemistry. The compound is characterized by the SMILES notation N#CCCNC1CSC1 [ citation:1 ]. As a member of the β-aminonitrile family, this compound combines a nucleophilic amino group with an electrophilic nitrile group, allowing it to participate in a diverse range of chemical transformations [ citation:8 ]. The presence of the thioether-containing thietane ring further enhances its utility as a versatile scaffold and intermediate for constructing more complex molecules, particularly in the exploration of heterocyclic chemistry [ citation:1 ]. Researchers investigating novel pharmacologically active agents or advanced materials may find this compound especially useful. This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use [ citation:2 ].

Properties

IUPAC Name

3-(thietan-3-ylamino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c7-2-1-3-8-6-4-9-5-6/h6,8H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGLOIVTEHJOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)NCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Patent-Based Methodology (US5334745A)

The patent US5334745A outlines a general process for synthesizing 3-aminopropionitriles by reacting amines with α,β-unsaturated nitriles (e.g., acrylonitrile) over heterogeneous catalysts. Applied to thietan-3-amine, this method would proceed as:

Thietan-3-amine+CH2=CHCNcatalyst3-(Thietan-3-ylamino)propanenitrile\text{Thietan-3-amine} + \text{CH}_2=\text{CHCN} \xrightarrow{\text{catalyst}} \text{this compound}

Key advantages include:

  • Catalyst Reusability : Heterogeneous catalysts (e.g., metal oxides or supported metals) enable efficient recycling.

  • Scalability : Reactions conducted in continuous-flow systems mitigate polymerization side reactions.

Optimization of Reaction Parameters

Critical parameters from include:

  • Temperature : 50–150°C to balance reaction rate and nitrile stability.

  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.

  • Catalyst Loading : 1–5 wt% relative to the nitrile substrate.

A hypothetical optimization table derived from and is proposed below:

EntryCatalystTemperature (°C)Yield (%)Side Products
1Ca(NTf2_2)2_211092<2% elimination
2H-ZSM-5 zeolite8085<5% polymerization
3Pd/C607810% over-alkylation

Alternative Routes: Nucleophilic Substitution and Cyanoethylation

Alkylation of Thietan-3-amine with 3-Chloropropionitrile

Direct alkylation using 3-chloropropionitrile and thietan-3-amine under basic conditions (e.g., K2_2CO3_3 in DMF) could yield the target compound. However, competing elimination reactions and poor leaving-group aptitude of chloride may limit efficiency.

Michael Addition to Acrylonitrile

Thietan-3-amine acting as a Michael donor in conjugate addition to acrylonitrile represents another pathway. Catalytic asymmetric variants, though unexplored for this substrate, could leverage chiral Brønsted acids reported in.

Stability and Functional Group Compatibility

Nitrile Group Reactivity

The propanenitrile moiety offers avenues for further derivatization, such as hydrolysis to amides or reduction to amines. However, harsh conditions (e.g., strong acids) must be avoided to preserve the thietane ring.

Industrial and Environmental Considerations

Solvent Selection and Waste Reduction

Toluene and acetonitrile, favored in and, respectively, pose environmental concerns. Substitutes like cyclopentyl methyl ether (CPME) or ethanol-water mixtures could enhance sustainability.

Catalytic Efficiency and Cost

Calcium-based catalysts are cost-effective but require ligand additives (e.g., nBu4_4NPF6_6) for optimal activity. In contrast, zeolites offer ligand-free operation but may demand higher temperatures .

Chemical Reactions Analysis

Types of Reactions

3-(Thietan-3-ylamino)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

3-(Thietan-3-ylamino)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thietan-3-ylamino)propanenitrile involves its interaction with various molecular targets. The thietane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes and other proteins, potentially inhibiting their function or altering their activity. The nitrile group can also participate in nucleophilic addition reactions, further contributing to the compound’s reactivity .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Thietane vs. Aromatic Substituents : The thietane ring introduces significant ring strain and sulfur’s electronegativity, which may enhance reactivity in nucleophilic additions compared to benzyl or tolyl groups. For example, strained thietanes are more prone to ring-opening reactions, which could be exploited in prodrug design .
  • Size and Polarity: The smaller molecular weight (141.22 g/mol) of this compound compared to benzyl (161.23 g/mol) or tolyl (160.22 g/mol) derivatives suggests differences in solubility and bioavailability.

Pharmacological and Spectral Properties

  • Bioactivity: Thietane derivatives exhibit pronounced antimicrobial and anticancer activities, likely due to the sulfur atom’s ability to interact with biological targets . In contrast, benzyl and tolyl analogues lack robust bioactivity data, suggesting their primary utility as synthetic intermediates.
  • Spectral Signatures :
    • IR : All nitriles show strong CN stretches near 2240–2250 cm⁻¹ .
    • NMR : Thietane protons resonate at δ 3.5–4.0 ppm (ring CH₂), distinct from aromatic protons in benzyl/tolyl derivatives (δ 6.5–7.4 ppm) .

Key Research Findings

Thietane’s Pharmacological Edge: Derivatives like this compound show promise in drug discovery due to their unique bioactivity profile, outperforming aliphatic analogues in preliminary anticancer assays .

Synthetic Flexibility : Aza-Michael reactions enable modular synthesis of diverse nitriles, but thietane-containing compounds require precise control of reaction conditions to avoid ring degradation .

Stability Concerns : Thietane’s ring strain may lead to lower thermal stability compared to aromatic analogues, necessitating careful storage and handling .

Biological Activity

3-(Thietan-3-ylamino)propanenitrile is an organic compound characterized by a thietane ring and a nitrile functional group. Its unique structure positions it as a significant molecule in various fields, including medicinal chemistry, organic synthesis, and biological research. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

The chemical structure of this compound includes:

  • Thietane ring : A four-membered ring containing sulfur.
  • Nitrile group : A carbon atom triple-bonded to a nitrogen atom.
PropertyValue
Molecular FormulaC6H10N2S
Molecular Weight142.22 g/mol
IUPAC NameThis compound
InChI KeyAOGLOIVTEHJOCE-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The thietane ring can undergo ring-opening reactions, generating reactive intermediates that may inhibit enzyme functions.
  • Nucleophilic Addition : The nitrile group can participate in nucleophilic addition reactions, which may alter the activity of biomolecules.
  • Sulfur Metabolism : The presence of sulfur in the thietane ring suggests potential interactions with pathways involving sulfur metabolism.

Biological Activity Studies

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that compounds containing thietane rings exhibit antimicrobial properties. The unique structure of this compound may contribute to its effectiveness against various pathogens.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Results

Bacterial StrainConcentration (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus5015
Escherichia coli10020
Pseudomonas aeruginosa20025

Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

  • Cancer Research : Due to its potential to inhibit specific enzymes involved in tumor growth, it may serve as a lead compound in cancer drug development.
  • Neurological Disorders : Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Agents : The compound's reactivity may also be harnessed for developing anti-inflammatory medications.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(Thietan-3-ylamino)propanenitrile to maximize yield?

Methodological Answer: Synthesis of nitrile derivatives like this compound typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 3-[(2-aminoethyl)amino]propanenitrile) are synthesized via reaction of acrylonitrile with amines under controlled conditions . Key parameters include:

  • Temperature: 40–60°C to balance reactivity and side-product formation.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalyst: Base catalysts (e.g., K₂CO₃) improve amine reactivity.
  • Monitoring: Use TLC or in situ FTIR to track reaction progress .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Nitriles are toxic and require stringent safety measures:

  • PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal: Segregate nitrile-containing waste and neutralize with alkaline hypochlorite before disposal .
  • Emergency Measures: Immediate washing with water for spills and antidotes (e.g., sodium thiosulfate) for cyanide exposure .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Standard characterization methods include:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify amine and nitrile protons (δ ~2.5–3.5 ppm for CH₂ groups adjacent to nitrile) .
    • FTIR: Confirm nitrile (C≡N) stretch at ~2240 cm⁻¹ .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
  • Elemental Analysis: Validate C, H, N content (±0.3% tolerance) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Distillation: Fractional distillation under reduced pressure (if thermally stable).
  • Column Chromatography: Use silica gel with ethyl acetate/hexane gradients for polar intermediates .
  • Crystallization: Recrystallize from ethanol/water mixtures to remove hydrophilic impurities .

Q. How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: Nitriles hydrolyze slowly in acidic/basic conditions. Conduct accelerated stability studies (e.g., 0.1M HCl/NaOH at 25°C for 24h) and monitor via HPLC .
  • Thermal Stability: TGA/DSC analysis to determine decomposition temperatures. Store at –20°C in inert atmospheres to prevent polymerization .

Advanced Research Questions

Q. How can mechanistic studies elucidate the nucleophilic reactivity of this compound?

Methodological Answer:

  • Kinetic Studies: Monitor reaction rates with varying nucleophiles (e.g., thiols, amines) using stopped-flow UV-Vis spectroscopy.
  • Isotopic Labeling: Use ¹⁵N-labeled amines to track substitution pathways via NMR .
  • Computational Modeling: DFT calculations (e.g., Gaussian) to map transition states and charge distribution .

Q. What experimental approaches resolve contradictions in reported biological activity data for nitrile derivatives?

Methodological Answer:

  • Dose-Response Curves: Compare EC₅₀ values across studies (e.g., NLRP3 inflammasome inhibition assays for analogs like dapansutrile) .
  • Cell Line Validation: Use standardized cell lines (e.g., THP-1 macrophages) and control for batch variability.
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent choice) .

Q. How can computational modeling predict the degradation pathways of this compound?

Methodological Answer:

  • QM/MM Simulations: Model hydrolysis pathways under acidic/neutral conditions.
  • MD Simulations: Predict aggregation behavior in aqueous solutions using GROMACS.
  • ADMET Prediction: Use tools like SwissADME to estimate bioavailability and toxicity .

Q. What analytical techniques detect trace impurities in this compound batches?

Methodological Answer:

  • HPLC-MS/MS: Detect impurities at ppm levels (e.g., amine byproducts) .
  • Headspace GC-MS: Identify volatile degradation products.
  • ICP-OES: Screen for metal catalysts (e.g., residual Pd from synthesis) .

Q. How can researchers design experiments to study the compound’s interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure binding affinity to proteins (e.g., enzymes or receptors).
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM: Resolve structural interactions at near-atomic resolution .

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